molecular formula C43H45K3N6O13S4 B12393007 Sulfo-Cyanine5.5 azide (tripotassium)

Sulfo-Cyanine5.5 azide (tripotassium)

Cat. No.: B12393007
M. Wt: 1099.4 g/mol
InChI Key: YOOZOTITSRQEGL-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5.5 azide (tripotassium) is synthesized through a series of chemical reactions that introduce the azide functional group into the Sulfo-Cyanine5.5 dye. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Sulfo-Cyanine5.5 azide (tripotassium) involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of Sulfo-Cyanine5.5 azide (tripotassium) involves its ability to undergo click chemistry reactions, which allows it to form stable covalent bonds with target molecules. The azide group reacts with alkyne or cycloalkyne groups, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .

Comparison with Similar Compounds

Similar Compounds

  • Sulfo-Cyanine3 azide
  • Sulfo-Cyanine5 azide
  • Sulfo-Cyanine7 azide

Uniqueness

Sulfo-Cyanine5.5 azide (tripotassium) is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background fluorescence compared to other cyanine dyes. Its high water solubility and hydrophilicity also minimize non-specific binding, making it highly suitable for biological applications .

Properties

Molecular Formula

C43H45K3N6O13S4

Molecular Weight

1099.4 g/mol

IUPAC Name

tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C43H48N6O13S4.3K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;;;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3

InChI Key

YOOZOTITSRQEGL-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

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